molecular formula C17H18N2O6S2 B12752328 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- CAS No. 71215-62-8

3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo-

Cat. No.: B12752328
CAS No.: 71215-62-8
M. Wt: 410.5 g/mol
InChI Key: QUHCRSBMZCUCMH-AIWUCEOPSA-N
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Description

3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- is a complex organic compound with a unique structure that combines elements of oxazolidine, benzoxazole, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- typically involves multi-step organic reactionsCommon reagents used in these reactions include isocyanates, α-ketols, and phosphorus-mediated carboxylative condensation agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzoxazole or oxazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-2,5-oxazolidine-dione
  • 2,6-Dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

3-Oxazolidinepropanesulfonic acid, 5-(1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene)-4-oxo-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

71215-62-8

Molecular Formula

C17H18N2O6S2

Molecular Weight

410.5 g/mol

IUPAC Name

3-[(5Z)-5-[(1E)-1-(3-methyl-1,3-benzoxazol-2-ylidene)propan-2-ylidene]-4-oxo-2-sulfanylidene-1,3-oxazolidin-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C17H18N2O6S2/c1-11(10-14-18(2)12-6-3-4-7-13(12)24-14)15-16(20)19(17(26)25-15)8-5-9-27(21,22)23/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,21,22,23)/b14-10+,15-11-

InChI Key

QUHCRSBMZCUCMH-AIWUCEOPSA-N

Isomeric SMILES

C/C(=C/1\C(=O)N(C(=S)O1)CCCS(=O)(=O)O)/C=C/2\N(C3=CC=CC=C3O2)C

Canonical SMILES

CC(=C1C(=O)N(C(=S)O1)CCCS(=O)(=O)O)C=C2N(C3=CC=CC=C3O2)C

Origin of Product

United States

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